(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one
Overview
Description
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated hydroxybenzylidene moiety and a thioxothiazolidinone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-Hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-5-(5-Chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
The presence of the bromine atom in (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.
Properties
IUPAC Name |
5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYCAIXXSWVPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361957 | |
Record name | 5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313470-10-9 | |
Record name | 5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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